- Fused tricyclic imidazole derivatives as modulators of TNF activity and their preparation, World Intellectual Property Organization, , ,
Cas no 944401-69-8 (5-bromo-4-fluoro-pyridin-2-amine)
944401-69-8 structure
Product Name:5-bromo-4-fluoro-pyridin-2-amine
Numéro CAS:944401-69-8
Le MF:C5H4BrFN2
Mégawatts:191.001063346863
MDL:MFCD16658678
CID:1038596
PubChem ID:57917407
Update Time:2024-10-25
5-bromo-4-fluoro-pyridin-2-amine Propriétés chimiques et physiques
Nom et identifiant
-
- 5-Bromo-4-fluoropyridin-2-amine
- 5-Bromo-4-fluoro-2-pyridinamine
- C5H4BrFN2
- 5-Bromo-4-fluoro-2-pyridinamine (ACI)
- 2-Amino-4-fluoro-5-bromopyridine
- 2-Amino-5-bromo-4-fluoropyridine
- 5-bromo-4-fluoro-pyridin-2-amine
-
- MDL: MFCD16658678
- Piscine à noyau: 1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
- La clé Inchi: GGHBRLQYBZMEPV-UHFFFAOYSA-N
- Sourire: BrC1=CN=C(C=C1F)N
Propriétés calculées
- Qualité précise: 189.95400
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 0
Propriétés expérimentales
- Dense: 1.813±0.06 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 233.6±35.0 ºC (760 Torr),
- Point d'éclair: 95.1±25.9 ºC,
- Solubilité: Légèrement soluble (3,1 G / l) (25 ºC),
- Le PSA: 39.64000
- Le LogP: 1.49550
5-bromo-4-fluoro-pyridin-2-amine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI419-200mg |
5-bromo-4-fluoro-pyridin-2-amine |
944401-69-8 | 98% | 200mg |
119.0CNY | 2021-08-04 | |
| Chemenu | CM119141-5g |
2-Amino-5-bromo-4-fluoropyridine |
944401-69-8 | 95% | 5g |
$388 | 2021-08-06 | |
| Chemenu | CM119141-10g |
2-Amino-5-bromo-4-fluoropyridine |
944401-69-8 | 95%+ | 10g |
$308 | 2024-07-19 | |
| Apollo Scientific | PC201380-1g |
5-Bromo-4-fluoropyridin-2-amine |
944401-69-8 | 98% | 1g |
£21.00 | 2025-02-21 | |
| Apollo Scientific | PC201380-5g |
5-Bromo-4-fluoropyridin-2-amine |
944401-69-8 | 98% | 5g |
£99.00 | 2025-02-21 | |
| Apollo Scientific | PC201380-10g |
5-Bromo-4-fluoropyridin-2-amine |
944401-69-8 | 95% | 10g |
£495.00 | 2023-09-01 | |
| abcr | AB391595-1 g |
5-Bromo-4-fluoropyridin-2-amine; . |
944401-69-8 | 1g |
€94.00 | 2023-04-25 | ||
| abcr | AB391595-5 g |
5-Bromo-4-fluoropyridin-2-amine; . |
944401-69-8 | 5g |
€243.60 | 2023-04-25 | ||
| abcr | AB391595-10 g |
5-Bromo-4-fluoropyridin-2-amine; . |
944401-69-8 | 10g |
€540.20 | 2022-03-02 | ||
| abcr | AB391595-25 g |
5-Bromo-4-fluoropyridin-2-amine; . |
944401-69-8 | 25g |
€1,048.40 | 2022-03-02 |
5-bromo-4-fluoro-pyridin-2-amine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; cooled; 1 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 10 °C; 3 h, rt
Référence
- Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines, ACS Medicinal Chemistry Letters, 2018, 9(7), 719-724
Méthode de production 3
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
Référence
- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 25 °C
Référence
- Preparation of heteroaryl compounds and uses in Tau imaging, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 5 °C; 1 h, 5 °C → rt
Référence
- Preparation of oxodihydropyridine derivatives and analogs for use as bromodomain inhibitors, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 8 h, 25 °C
Référence
- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions, Journal of Organic Chemistry, 2021, 86(22), 16144-16150
Méthode de production 7
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, rt
Référence
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triethylamine , N-Bromosuccinimide Solvents: Acetonitrile ; overnight, 25 °C; overnight, 25 °C
Référence
- Preparation of pyridinone and pyrimidinone derivatives as RET kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, rt
Référence
- Tetrahydroimidazopyridine derivatives as modulators of TNF activity and preparation, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 1 h, rt; rt → 0 °C; 1 h, rt
Référence
- Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 16 h, 25 °C
Référence
- Electrochemical synthesis method of bromopyridine derivatives, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 5 °C; 1 h, 5 °C → rt
Référence
- Preparation of oxodihydropyridinyloxycyclohexane derivatives and analogs for use as bromodomain inhibitors, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, rt
Référence
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, rt
Référence
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Diisopropylethylamine , Ammonia Solvents: Dimethyl sulfoxide ; 2 h, 180 °C
Référence
- Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3436-3441
Méthode de production 16
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, 25 °C
Référence
- Preparation of pyridino[1,2-a]pyrimidones as mTOR/PI3K inhibitors, China, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 60 min, rt
Référence
- Preparation of biaryl compounds as modulators of KIT, CSF-1R and/or FLT3 kinase, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 30 min
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 30 min
Référence
- (Aminoheteroaryl)benzamides as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
5-bromo-4-fluoro-pyridin-2-amine Raw materials
5-bromo-4-fluoro-pyridin-2-amine Preparation Products
5-bromo-4-fluoro-pyridin-2-amine Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
Numéro de commande:A859422
État des stocks:in Stock
Quantité:25g/100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:18
Prix ($):355.0/1171.0
Courriel:sales@amadischem.com
5-bromo-4-fluoro-pyridin-2-amine Littérature connexe
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
Pureté:99%/99%
Quantité:25g/100g
Prix ($):355.0/1171.0